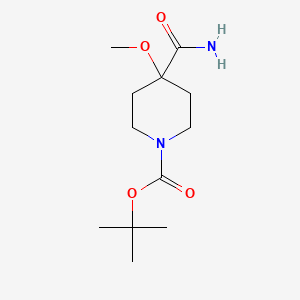

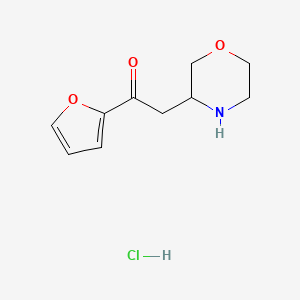

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride

Übersicht

Beschreibung

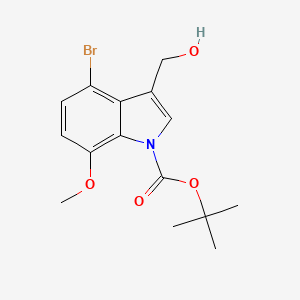

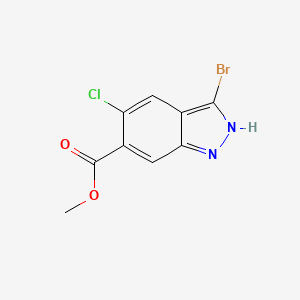

1-(Furan-2-yl)-2-(morpholin-3-yl)ethan-1-one hydrochloride, commonly referred to as FMH, is a synthetic compound that has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. FMH has a unique structure, consisting of a furan ring, an ether bridge, and a morpholine ring. This compound is of particular interest due to its low toxicity, high solubility, and its ability to act as a prodrug in the body.

Wissenschaftliche Forschungsanwendungen

Furan derivatives are significant in medicinal chemistry due to their role as bioactive molecules in drug design. The incorporation of furan and thiophene rings into the structure of nucleobases, nucleosides, and their analogues has shown a considerable impact on enhancing their medicinal properties. These modifications often result in compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian activities. The structural adjustments made to the lead compounds aim to balance activity and selectivity, showcasing the critical role of furan derivatives in the development of therapeutic agents (Ostrowski, 2022).

Biocatalytic Valorization of Furans

The inherent instability of biogenic furans like furfural presents challenges for synthetic modifications, which often result in byproducts and waste that compromise their ecological footprint. Biocatalysis offers a promising alternative due to the high selectivity of enzymes and mild reaction conditions. This approach has been applied to the biodetoxification of toxic furans, selective syntheses based on oxidation-reduction processes, solvent-free esterifications, and carboligations. Despite modest productivities, these strategies highlight the potential of biocatalysis in the valorization of furans, warranting further development and assessment for sustainable applications (Domínguez de María & Guajardo, 2017).

Conversion of Biomass to Furan Derivatives

5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, represent potential alternative feedstocks for the chemical industry. The versatility of HMF as a platform chemical paves the way for its use in the production of monomers, polymers, fuels, and various other chemicals. Advances in the synthesis of HMF and the exploration of its derivatives, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran, underscore the role of furan derivatives in transitioning towards renewable sources for the chemical industry and reducing reliance on non-renewable hydrocarbons (Chernyshev, Kravchenko, & Ananikov, 2017).

Eigenschaften

IUPAC Name |

1-(furan-2-yl)-2-morpholin-3-ylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3.ClH/c12-9(10-2-1-4-14-10)6-8-7-13-5-3-11-8;/h1-2,4,8,11H,3,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVNZGZXALXHRMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CC(=O)C2=CC=CO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.